

Application Note: High-Integrity Preparation of TP-472 Stock Solutions

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Compound of Interest

Compound Name: TP-472

Cat. No.: B1193854

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Introduction & Scientific Context

TP-472 is a potent, selective, and cell-permeable chemical probe developed by the Structural Genomics Consortium (SGC) and Takeda. It specifically targets the bromodomains of BRD9 (Bromodomain-containing protein 9) and BRD7, key components of the SWI/SNF chromatin remodeling complex.

In epigenetic research, the physical integrity of the chemical probe is paramount. Poor solubilization or degradation due to improper storage can lead to experimental artifacts, such as "crash-out" precipitation in aqueous media or loss of potency in cellular assays. This guide provides a rigorous, self-validating protocol for preparing **TP-472** stock solutions, ensuring reproducibility across biochemical and cellular applications.

Key Mechanistic Insight

TP-472 functions by competitively binding to the acetyl-lysine recognition pocket of the BRD9 bromodomain. This displacement prevents the SWI/SNF complex from localizing to acetylated chromatin, thereby modulating gene transcription associated with oncogenic pathways (e.g., in melanoma and synovial sarcoma).

Physicochemical Properties[1][2][3]

Before handling, verify the compound identity and ensuring your calculations match the specific batch molecular weight (e.g., free base vs. salt forms).

Property	Value	Notes
Compound Name	TP-472	SGC Epigenetic Probe
CAS Number	2079895-62-6	Verify against vial label
Molecular Formula		
Molecular Weight	333.39 g/mol	Use this for Molarity calculations
Physical State	White to off-white solid	
Solubility (DMSO)	50 mM	Highly soluble in organic solvents
Solubility (Water)	Negligible	Do not dissolve directly in aqueous buffers

Solubilization Protocol: The "Gold Standard" 10 mM Stock

While **TP-472** is soluble up to ~50 mM in DMSO, a 10 mM stock concentration is recommended. This concentration balances high potency with ease of pipetting and minimizes the risk of precipitation during freeze-thaw cycles.

Reagents & Equipment[1][2][4]

- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO),
99.9% purity, cell-culture grade.
 - Why Anhydrous? DMSO is hygroscopic. Absorbed atmospheric water lowers solubility and promotes degradation.
- Vessel: Amber glass or polypropylene (PP) vials. Avoid polystyrene (PS) which is incompatible with DMSO.
- Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Desktop centrifuge.

Step-by-Step Procedure

Step 1: Precision Weighing

Weigh the solid **TP-472**. For a typical stock preparation, 5–10 mg is sufficient.

- Example Mass:

Step 2: Molarity Calculation

Calculate the required volume of DMSO (

) to achieve a target concentration (

) of 10 mM.

Calculation for 5.00 mg:

Step 3: Dissolution (The "Wetting" Technique)

- Add the calculated volume of DMSO to the vial containing **TP-472**.
- Do not shake immediately. Allow the DMSO to wet the solid for 30 seconds.
- Vortex vigorously for 1 minute.
- Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

Step 4: Aliquoting & Storage

Critical: Avoid repeated freeze-thaw cycles. **TP-472** in DMSO is stable at -20°C or -80°C, but moisture entry during thawing causes precipitation.

- Aliquot the stock into small volumes (e.g., 50

L or 100

L) in PCR tubes or cryovials.

- Store at -80°C for long-term (>6 months) or -20°C for short-term (<1 month).

Workflow Visualization

Diagram 1: Preparation Workflow

This flowchart outlines the critical path from solid powder to assay-ready aliquots.



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Caption: Step-by-step workflow for preparing high-integrity **TP-472** stock solutions.

Biological Application: Serial Dilution Strategy

Directly adding 100% DMSO stock to cell culture media can cause compound precipitation ("crashing out") due to the rapid polarity shift. Use an intermediate dilution step.

Protocol: Diluting for Cell Assays (Example: 1 M Final)

- Thaw: Thaw one aliquot of 10 mM stock at Room Temperature (RT). Vortex immediately.
- Intermediate Dilution (100x):
 - Prepare a 100 µL aliquot of 10 mM stock in 10 mL of 100% DMSO.
 - Add 100 µL of 10 mM stock to 10 mL of culture media (or PBS).
 - Mix: Vortex immediately to disperse.
 - of 10 mM Stock + 10 mL of Culture Media.
 - Note: This results in 1% DMSO. Vortex immediately to disperse.
- Final Dilution (1x):
 - Add the intermediate solution to your cells to reach 1 µM final concentration.

M.

- Example: Add

of Intermediate (100

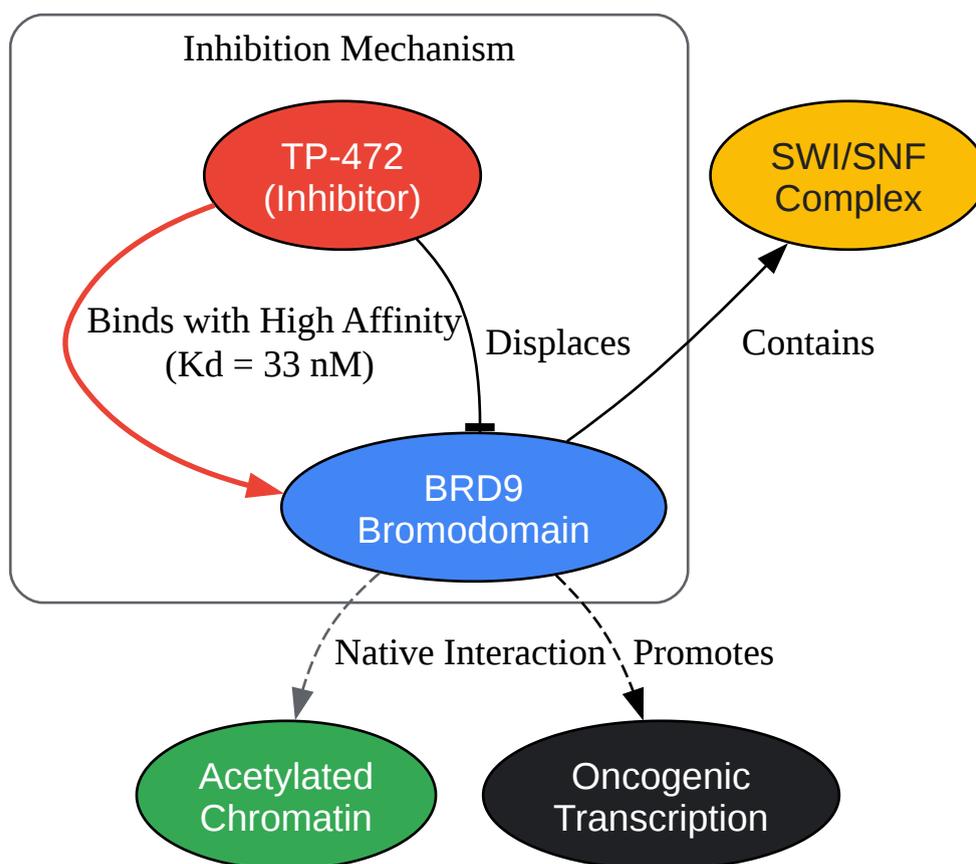
M) to

of cell suspension.

- Final DMSO Concentration: 0.01% (Safe for most cell lines).

Diagram 2: Mechanism of Action

Understanding the molecular target ensures correct experimental design.



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Caption: **TP-472** competitively binds BRD9, displacing the SWI/SNF complex from chromatin.

References

- Structural Genomics Consortium (SGC). **TP-472**: A BRD9/7 Probe.[1][2][3] SGC Chemical Probes.[1] [[Link](#)]
- Theodoulou, N. H., et al. (2016). Discovery of **TP-472**, a Potent and Selective BRD9 Bromodomain Inhibitor.[3] *Journal of Medicinal Chemistry*, 59(4), 1425–1439. [[Link](#)]
- RCSB Protein Data Bank. Crystal structure of the bromodomain of human BRD9 bound to TP472 (PDB ID: 6V14).[Link]

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Sources

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- 2. [The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 3. [The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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